3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a dichlorophenoxyacetyl group
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, such compounds may bind to their targets, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to impact a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and potentially influence its pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of “3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” would depend on its targets and mode of action. Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Analysis
Biochemical Properties
3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1-8 µM . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 enzymes can lead to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and leading to a decrease in the production of inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dichlorophenoxyacetyl Group: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with the pyrrolidine derivative to form the desired acetylated product.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Agrochemicals: The dichlorophenoxy group suggests potential use as a herbicide or pesticide.
Biological Research: The compound can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used in various medicinal applications.
Pyrazine Derivatives: Compounds with a pyrazine ring, known for their biological activities.
Uniqueness
3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-[1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c18-11-1-2-15(13(19)7-11)25-10-16(24)23-6-3-12(9-23)26-17-14(8-20)21-4-5-22-17/h1-2,4-5,7,12H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWCDGWHTQXUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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